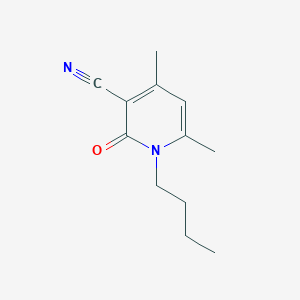

1-Butyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

1-butyl-4,6-dimethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-4-5-6-14-10(3)7-9(2)11(8-13)12(14)15/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFDOQZVRUJILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=C(C1=O)C#N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589667 | |

| Record name | 1-Butyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66158-53-0 | |

| Record name | 1-Butyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

The synthesis of 1-butyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile begins with the preparation of its precursor, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This intermediate is synthesized via a one-pot condensation reaction between acetylacetone and 2-cyanoacetamide in aqueous alkaline conditions.

Reaction Conditions and Mechanism

A mixture of acetylacetone (11.0 g, 0.1 mol), 2-cyanoacetamide (8.4 g, 0.1 mol), and potassium carbonate (13.8 g, 0.1 mol) in water (100 mL) is stirred at room temperature for 24 hours. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the dihydropyridine ring. The precipitate is filtered, washed with water, and recrystallized from methanol to yield white needles (88% yield, m.p. 280–281°C).

Key Data:

N-Alkylation to Introduce the Butyl Group

The butyl side chain is introduced via N-alkylation of the precursor using 1-bromobutane under optimized conditions. This step is critical for achieving regioselectivity at the nitrogen atom over oxygen.

Alkylation Methods and Optimization

Classical Alkylation with Butyl Halides

A mixture of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (2.0 g, 13.5 mmol), 1-bromobutane (14.8 mmol), and a catalytic amount of ZnO or ZnCl₂ in THF is heated at 110°C under argon for 6–8 hours. The use of zinc catalysts suppresses O-alkylation, favoring N-alkylation with >80% selectivity.

Key Data:

Phase-Transfer Catalysis (PTC)

Alternative methods employ tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic system (water/dichloromethane). This approach reduces reaction time to 3–4 hours with comparable yields (70–78%).

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for different N-alkylation strategies:

| Method | Catalyst | Solvent | Temperature | Yield | Selectivity (N:O) |

|---|---|---|---|---|---|

| Zinc-mediated | ZnO | THF | 110°C | 85% | 9:1 |

| Phase-Transfer | TBAB | H₂O/CH₂Cl₂ | Reflux | 78% | 8:1 |

| Uncatalyzed | None | DMF | 120°C | 62% | 5:1 |

Zinc-mediated alkylation provides the highest yield and selectivity due to Lewis acid activation of the alkylating agent. Phase-transfer catalysis offers a greener alternative but requires careful pH control.

Work-Up and Purification

The crude product is extracted with ethyl acetate, washed with citric acid to remove residual base, and dried over anhydrous Na₂SO₄. Recrystallization from methanol or ethanol yields pure this compound as a white solid.

Characterization Data:

Mechanistic Insights and Challenges

The N-alkylation proceeds via an Sₙ2 mechanism, where the nitrogen lone pair attacks the electrophilic carbon of 1-bromobutane. Competing O-alkylation is minimized by steric hindrance from the 4,6-dimethyl groups and electronic effects of the cyano substituent. Challenges include:

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors with immobilized zinc catalysts have been proposed to improve heat transfer and reduce reaction time. Patent literature emphasizes cost-effective recrystallization protocols using methanol-water mixtures (3:1 v/v) to achieve >99% purity.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidation typically yields oxo derivatives.

Reduction: Reduction can produce hydroxyl derivatives.

Substitution: Substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

While specific applications of "1-Butyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile" are not extensively detailed in the search results, the available information alludes to its role as a building block in synthesizing various biologically active compounds .

Chemical Properties and Identifiers

- CAS Number: 66158-53-0

- Molecular Formula:

- Molecular Weight: 204.27 g/mol

- IUPAC Name: 1-butyl-4,6-dimethyl-2-oxopyridine-3-carbonitrile

- Synonyms: Several alternative names exist, including 1-butyl-4,6-dimethyl-2-oxopyridine-3-carbonitrile and 3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-4,6-dimethyl-2-oxo- .

- Computed Properties:

Potential Applications

- Building Block for Bioactive Compounds: "this compound" is employed in the synthesis of compounds with biological activity, such as γ-secretase inhibitors and antagonists of the human vanilloid receptor 1 .

- Antimicrobial Activity: Derivatives of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile have demonstrated antimicrobial activity .

- Synthesis Intermediate: It can be used as an intermediate in the synthesis of other chemical compounds . For example, it is related to methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate .

Related Compounds

- Ethyl 5-amino-1-tert-butyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound shares a similar structure and may have related applications .

- Isonicotinic acid hydrazide: While not directly related, research on isonicotinic acid hydrazide explores its use in various applications, including the creation of derivatives with anticancer and antibacterial activities .

Mechanism of Action

The mechanism of action of 1-Butyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Physical Properties

Key differences among analogs arise from substituent variations, impacting molecular weight, melting points, and solubility:

*Calculated based on structure.

- Thermal Stability : Higher molecular weight analogs (e.g., thiadiazole derivatives) exhibit lower melting points (~230°C) compared to the parent compound (293–295°C), suggesting reduced crystallinity due to bulky substituents .

Biological Activity

1-Butyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (hereafter referred to as BDMO) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

BDMO has the molecular formula and a molecular weight of approximately 204.27 g/mol. The compound features a unique structure that includes a butyl group, two methyl groups, an oxo group, and a carbonitrile group, which contribute to its distinctive chemical and biological properties .

The biological activity of BDMO is primarily attributed to its ability to interact with various molecular targets within biological systems. It can modulate enzyme activity by binding to active sites, thereby inhibiting catalytic functions. This mechanism is crucial in its potential anti-inflammatory and anticancer activities .

Anticancer Activity

Research indicates that BDMO exhibits significant cytotoxic effects against various human tumor cell lines. A study evaluating a series of 1,4,6-trisubstituted dihydropyridine derivatives found that BDMO analogs demonstrated potent anticancer activity. Specifically, one analog was reported to be 2.5 times more effective than doxorubicin against the HT29 colon carcinoma cell line .

Antimicrobial Activity

BDMO has also been investigated for its antimicrobial properties. In vitro studies showed that certain derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, one analog demonstrated efficacy comparable to ampicillin against Staphylococcus aureus and Escherichia coli, along with antifungal activity similar to clotrimazole .

Comparative Analysis with Similar Compounds

A comparison of BDMO with structurally similar compounds highlights its unique biological profile. For instance:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| BDMO | High | Moderate |

| Analog 1 | Moderate | High |

| Analog 2 | Low | Moderate |

This table illustrates that while BDMO shows promising anticancer properties, certain analogs may exhibit superior antimicrobial effects.

Case Studies and Research Findings

Several studies have explored the potential therapeutic applications of BDMO:

- Cytotoxicity Study : In a study involving multiple human tumor cell lines, BDMO derivatives were synthesized and evaluated for their cytotoxic potential. The findings indicated that specific derivatives could significantly inhibit cell proliferation in cancer cells .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of BDMO derivatives against various pathogens. Results indicated that some compounds were effective against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

- Mechanistic Insights : Research into the mechanism of action revealed that BDMO may inhibit key enzymes involved in cancer cell metabolism, thus leading to reduced cell viability and proliferation .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-Butyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in laboratory settings?

- Methodological Answer :

- Engineering Controls : Work in a fume hood with adequate ventilation. Ensure no occupational exposure limit values are exceeded .

- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified safety glasses, face shields, and chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves per institutional guidelines .

- Hygiene Practices : Wash hands thoroughly after handling and before breaks. Avoid skin contact; in case of exposure, rinse with water for 15 minutes and consult a physician immediately .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the crystal lattice parameters (e.g., monoclinic system, space group P2₁/c) to determine bond lengths, angles, and dihedral angles. For example, the dihydropyridine ring in related derivatives shows planarity with a maximum deviation of 0.021 Å .

- Spectroscopic Techniques : Complement SC-XRD with NMR (¹H/¹³C) and IR spectroscopy to verify functional groups (e.g., carbonyl at ~1700 cm⁻¹, nitrile at ~2200 cm⁻¹) .

Q. What synthetic routes are commonly employed to prepare dihydropyridine-3-carbonitrile derivatives?

- Methodological Answer :

- Cyclocondensation : React β-keto esters with cyanoacetamide derivatives under acidic conditions to form the dihydropyridine core.

- Functionalization : Introduce alkyl/aryl substituents via nucleophilic substitution or cross-coupling reactions. For example, the butyl group at position 1 can be added using alkyl halides in DMF .

- Yield Optimization : Monitor reaction progress via TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

- Methodological Answer :

- Compare experimental SC-XRD data (e.g., a = 8.3834 Å, β = 93.203°, V = 1414.93 ų) with computational models (DFT, molecular dynamics). For instance, the 85.33° dihedral angle between the dihydropyridine and benzene rings in analogues confirms steric hindrance effects .

- Use R-factor analysis (R = 0.047, wR = 0.161) to validate data quality and refine hydrogen-bonding networks (e.g., C–H⋯O interactions along the b-axis) .

Q. What strategies mitigate low yields in the synthesis of 3-carbonitrile derivatives?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance cyclization efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.

- Temperature Control : Conduct reactions under reflux (80–100°C) or microwave-assisted conditions to reduce side reactions .

Q. How do substituent variations impact the compound’s pharmacological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Replace the 4-methyl group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate bioavailability.

- Introduce heterocyclic moieties (e.g., thiophene at position 5) to enhance antitumor activity via π-π stacking with target proteins .

- In Vitro Assays : Screen derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values to identify potent candidates .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with a gradient of water/acetonitrile (0.1% formic acid) to separate impurities. Set MS in positive ion mode (ESI+) for detection .

- Limit of Detection (LOD) : Validate methods per ICH guidelines (LOD < 0.1%) to ensure compliance with purity standards (>98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.